2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid
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Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound features a pyrrole ring substituted with a formyl group and a pentanedioic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid typically involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives. The specific conditions for synthesizing this compound include the use of appropriate starting materials, solvents, and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanedioic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanedioic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- **3-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]pentanedioic acid .
- **2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid .
- **6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .
Comparison: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a pentanedioic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(2-formylpyrrol-1-yl)pentanedioic acid |
InChI |
InChI=1S/C10H11NO5/c12-6-7-2-1-5-11(7)8(10(15)16)3-4-9(13)14/h1-2,5-6,8H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
XTILHXNNKZQGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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